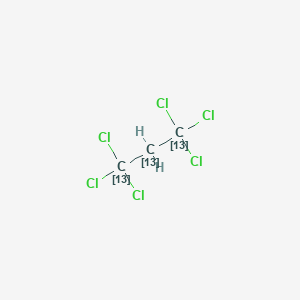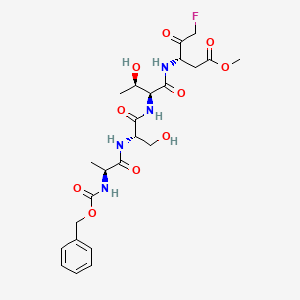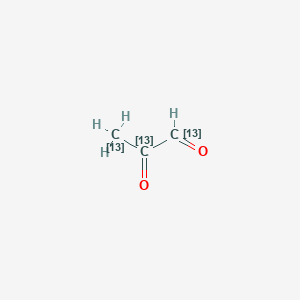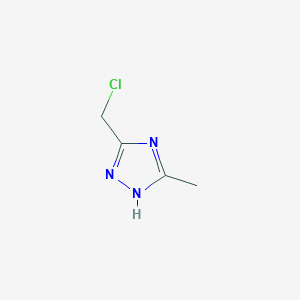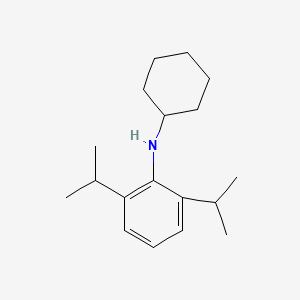![molecular formula C14H14N2OS2 B12054863 N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-2-(thiophen-2-yl)acetohydrazide](/img/structure/B12054863.png)
N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-2-(thiophen-2-yl)acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-2-(thiophen-2-yl)acetohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a hydrazide functional group attached to a thiophene ring and a phenyl ring substituted with a methylsulfanyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-2-(thiophen-2-yl)acetohydrazide typically involves the condensation reaction between 4-(methylsulfanyl)benzaldehyde and 2-(thiophen-2-yl)acetohydrazide. The reaction is carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-2-(thiophen-2-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The hydrazide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Nitric acid, halogens; reactions are performed under controlled conditions to avoid over-substitution.
Major Products Formed
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogen-substituted derivatives.
科学研究应用
N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-2-(thiophen-2-yl)acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can be employed in the development of new materials with specific properties.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new chemical processes and materials, including polymers and coatings.
作用机制
The mechanism of action of N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-2-(thiophen-2-yl)acetohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with enzymes and receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific biological context and the nature of the interactions.
相似化合物的比较
Similar Compounds
- N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-2-(4-nitrophenoxy)acetohydrazide
- N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-(thiophen-2-yl)acetohydrazide
- 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide
Uniqueness
N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-2-(thiophen-2-yl)acetohydrazide is unique due to the presence of both a thiophene ring and a methylsulfanyl-substituted phenyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
属性
分子式 |
C14H14N2OS2 |
|---|---|
分子量 |
290.4 g/mol |
IUPAC 名称 |
N-[(E)-(4-methylsulfanylphenyl)methylideneamino]-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C14H14N2OS2/c1-18-12-6-4-11(5-7-12)10-15-16-14(17)9-13-3-2-8-19-13/h2-8,10H,9H2,1H3,(H,16,17)/b15-10+ |
InChI 键 |
WAUGVSBINTWODM-XNTDXEJSSA-N |
手性 SMILES |
CSC1=CC=C(C=C1)/C=N/NC(=O)CC2=CC=CS2 |
规范 SMILES |
CSC1=CC=C(C=C1)C=NNC(=O)CC2=CC=CS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5Z)-3-butyl-5-[(2-methyl-2H-chromen-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12054787.png)
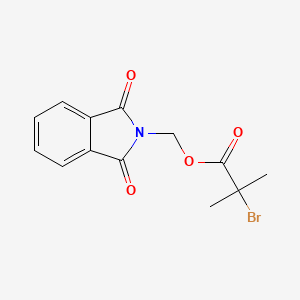
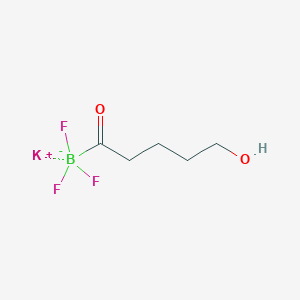
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12054806.png)
![6-Amino-4-{2-[(2,4-dichlorobenzyl)oxy]-3-ethoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12054816.png)
![N-(2-bromo-4,6-difluorophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12054820.png)

